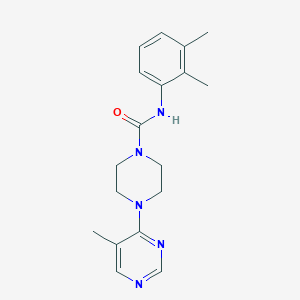

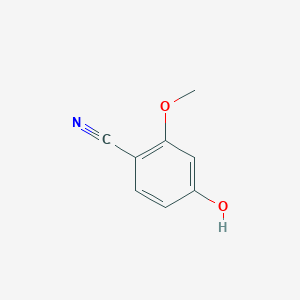

N-(2,3-dimethylphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,3-dimethylphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H23N5O and its molecular weight is 325.416. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Voltage-Gated Skeletal Muscle Sodium Channel Blockers

N-(2,3-dimethylphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide and similar compounds have been researched for their potential as voltage-gated skeletal muscle sodium channel blockers. These compounds have shown a significant increase in potency and use-dependent block compared to tocainide, suggesting their potential in developing antimyotonic agents (Catalano et al., 2008).

Synthesis Methods

Research has also focused on the synthesis methods of similar compounds. For instance, an alternative route to synthesize N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide was explored, highlighting the diverse methods of producing such complex molecules (Shahinshavali et al., 2021).

Antagonist Activity in CB1 Cannabinoid Receptor

Another area of research is the molecular interaction of related antagonists with the CB1 cannabinoid receptor. This provides insights into how these compounds can be used to affect receptor activity, potentially leading to therapeutic applications (Shim et al., 2002).

Drug Synthesis and Production Processes

The synthesis and production processes of related compounds have been a subject of study as well. For example, a practical process to make N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide was described, starting from simpler compounds. This research is crucial in understanding how to efficiently and effectively produce such drugs on a larger scale (Guillaume et al., 2003).

Applications in Neurological Disorders

Compounds like N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, related to the chemical , have been investigated as potential treatments for central nervous system disorders due to their role as Rho kinase inhibitors. This indicates a possible application in neurological therapeutics (Wei et al., 2016).

Antagonist Activities in Androgen Receptor

Another research direction is exploring these compounds for their antagonist activities in the androgen receptor. Such studies are pivotal in developing treatments for conditions like prostate cancer (Kinoyama et al., 2006).

Estrogen Receptor Binding Affinity

Research has also been conducted on the estrogen receptor binding affinity and molecular docking of pyrimidine-piperazine-chromene and -quinoline conjugates, revealing their potential in targeting specific cellular receptors (Parveen et al., 2017).

Propriétés

IUPAC Name |

N-(2,3-dimethylphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O/c1-13-5-4-6-16(15(13)3)21-18(24)23-9-7-22(8-10-23)17-14(2)11-19-12-20-17/h4-6,11-12H,7-10H2,1-3H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETXOVBLONBXRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=NC=NC=C3C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]amino]Benzoic acid](/img/structure/B2358065.png)

![methyl 5-((8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2358072.png)

![5-(2-azepan-1-yl-2-oxoethyl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2358073.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2358080.png)

![N-(3-methoxybenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2358081.png)

![3-Phenyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2358087.png)

![1-[4-(aminomethyl)phenyl]-N,N-dimethylmethanesulfonamide](/img/structure/B2358088.png)